Patulin

Catalog No.
S589526
CAS No.
149-29-1
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Patulin

CAS Number

149-29-1

Product Name

Patulin

IUPAC Name

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2

InChI Key

ZRWPUFFVAOMMNM-UHFFFAOYSA-N

SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

Solubility

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents; insoluble in petroleum ether
Soluble in wate

Synonyms

Patulin

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

Food Science

Mitigating Patulin Contamination

Due to its adverse health effects, minimizing patulin levels in food products is crucial. Researchers explore various strategies like good agricultural practices, controlling storage conditions, and using specific processing methods to limit fungal growth and patulin production . Notably, research on biological control agents like antagonistic yeasts and bacteria shows promise in effectively degrading patulin .

Understanding Fungal Pathogenicity

Patulin's role in fungal pathogenicity, particularly in the context of apple decay caused by Penicillium expansum, is an ongoing area of research. Studies utilizing mutant strains with reduced patulin production have demonstrated a correlation between patulin and fungal virulence, suggesting its potential role in the infection process .

Toxicology and Cell Biology

While patulin's toxicity to humans and animals is well-established, research delves deeper into its specific mechanisms. Studies have revealed its potential to induce genotoxicity, neurotoxicity, and even carcinogenic effects, although further research is needed to fully elucidate these mechanisms .

Potassium Uptake Inhibitor

Interestingly, patulin finds application in scientific research as a specific inhibitor of potassium uptake in plant and animal cells. This property allows researchers to study cellular potassium channels and their role in various physiological processes .

Patulin is a mycotoxin classified as a toxic lactone, primarily produced by molds in the genera Penicillium and Aspergillus. It is particularly associated with rotting fruits, especially apples, and can also be found in other fruits and some vegetables. The compound is a cyclic structure characterized by its low molecular weight and stability in fruit juices, making it a significant concern in food safety. Patulin contamination typically occurs in damaged or decaying fruits, where the molds thrive, leading to potential health risks for consumers .

Patulin's chemical structure is that of a furopyran and lactone, specifically described as (2H-pyran-3(6H)-ylidene)acetic acid with hydroxy groups at positions 2 and 4. Its reactivity includes:

  • Hydrolysis: Patulin can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of other toxic compounds.
  • Degradation: During food processing or storage, patulin may degrade into various metabolites, which can sometimes be more toxic than the parent compound .
  • Interaction with Biomolecules: Patulin can interact with proteins and nucleic acids, which may contribute to its biological activity and toxicity .

Patulin is naturally synthesized by specific molds through polyketide biosynthesis pathways. The synthesis involves several enzymatic reactions:

  • Polyketide Synthase Pathway: This pathway includes multiple steps where acetyl-CoA and malonyl-CoA are utilized to form polyketides.
  • Cyclization: The linear polyketide undergoes cyclization to form the lactone structure characteristic of patulin.
  • Post-Translational Modifications: Further enzymatic modifications lead to the final structure of patulin .

Research has explored how patulin interacts with other compounds in food matrices:

  • Food Matrix Effects: The presence of sugars like sucrose may protect patulin from degradation during heat treatment.
  • Co-occurrence with Other Mycotoxins: Patulin often coexists with other mycotoxins produced by different fungal species, complicating risk assessments for contaminated food products .

Patulin shares structural and functional similarities with several other mycotoxins. Here are some notable comparisons:

CompoundStructure TypePrimary SourceToxicity Level
AflatoxinPolyketideAspergillus speciesHighly toxic
Ochratoxin AFungal metaboliteAspergillus and PenicilliumCarcinogenic potential
CitrininPolyketidePenicillium speciesNephrotoxic
ZearalenoneNon-steroidal estrogenFusarium speciesEndocrine disruptor

Patulin is unique due to its specific association with fruit decay and its distinct biosynthetic pathway compared to these other mycotoxins. While all these compounds pose health risks, their sources and mechanisms of action vary significantly .

Physical Description

Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS]
Solid

Color/Form

Compact prisms or thick plates from ether or chloroform
White...crystalline solid
CRYSTALS FROM BENZENE
Colorless crystals, prisms, or plates from Et2O or trichloromethane

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.02660867 g/mol

Monoisotopic Mass

154.02660867 g/mol

Heavy Atom Count

11

LogP

log Kow = -2.40 (est)

Odor

Odorless

Melting Point

111.0 °C
111 °C

UNII

95X2BV4W8R

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.18%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The 1948 report of the British Medical Research Council's randomized trial of streptomycin for pulmonary tuberculosis is widely regarded as marking the beginning of the modern history of controlled clinical trials. Four years earlier, however, a methodologically sophisticated multicentre trial conducted under the aegis of the Medical Research Council was reported, which assessed the effects of the antibiotic patulin on the course of common colds. Philip D'Arcy Hart and Joan Faulkner (later Joan Doll) were the secretary and assistant secretary, respectively, to the committee overseeing the trial, and they clearly recognized the importance of preventing foreknowledge of allocations from those admitting patients to the study. To do this and to 'muddle people up', they and Ruth D'Arcy Hart devised a scheme involving the use of two patulin groups and two placebo groups, allocating patients to one of these four groups using strict rotation. Philip D'Arcy Hart believes that this study has been overshadowed by the celebrated streptomycin trial (for which he was also secretary to the oversight committee) because no beneficial effect of patulin was detected, and because the report of the streptomycin trial referred to the use of random sampling numbers to generate the allocation schedule... /Historical/

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

Patulin (PAT) led to a concentration-dependent and time-dependent increase in phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in human embryonic kidney (HEK293) cells, human peripheral blood mononuclear cells (PBMCs), and Madin-Darby canine kidney (MDCK) cells. Exposure of HEK293 cells to concentrations above 5 uM PAT for 30 min induced ERK1/2 phosphorylation; activation of ERK1/2 was also observed after 24 hr incubation with 0.05 uM of PAT. Treatment of human PBMCs for 30 min with 30 uM PAT dramatically increased the phosphorylated ERK1/2 levels. Both MEK1/2 inhibitors, U0126 and PD98059, suppressed ERK1/2 activation in either HEK293 or MDCK cells. In HEK293 cells, U0126-mediated inhibition of PAT-induced ERK1/2 phosphorylation resulted in a significant decrease in levels of DNA damage, expressed as tail moment values, in the single cell gel electrophoresis assay. Conversely, U0126 did not affect cell viability, lactate dehydrogenase release, and the DNA synthesis rate in PAT-treated cultures. Exposure of HEK293 cells for 90 min to 15 uM PAT elevated the levels of early growth response gene-1 (egr-1) mRNA, but not of c-fos, fosB, and junB mRNAs. These results indicate that in human cells, PAT causes a rapid and persistent activation of ERK1/2 and this signaling pathway plays an important role in mediating PAT-induced DNA damage and egr-1 gene expression.
Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation.
/The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS.
Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems.

Vapor Pressure

0.0000068 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

247172-18-5
149-29-1

Absorption Distribution and Excretion

The absorption and degradation of the mycotoxin patulin in man was quantified by using a recently developed stable isotope dilution assay. Application of this currently most sensitive method revealed a patulin content less than 200 ng/L in the blood serum of five consumers of apple juice. Likewise, no patulin was found in the serum of a volunteer, whose blood was drawn shortly after consumption of a juice containing a maximum tolerable amount of patulin. In further in vitro experiments, the degradation of patulin by reacting it with whole blood was investigated. After addition of 100 ug patulin to 9 mL blood, only 6.1% of the mycotoxin was detected after 2 min. It was concluded, therefore, that even high naturally occurring concentrations of patulin in foods are quickly degraded before reaching other tissues than the gastrointestinal tract.
Adult rats of both sexes were given a single oral dose of (14)C-patulin and were sacrificed at various time intervals from 4 hours to 7 days following administration of the mycotoxin. The treated group was exposed to daily oral doses of unlabeled patulin (dissolved in pH 5.0 citrate buffer) in utero and for 41 to 66 weeks after weaning, while the controls were given the buffer only throughout gestation and for 38 to 81 weeks after weaning. Approximately 49% of the administered (14)C radioactivity was recovered from feces and 36% from urine within 7 days after dosing. Most of the excretion of labeled material occurred within the first 24 hours. All of the (14)C activity detected in the urine samples was either metabolites and/or conjugates of the original (14)c-patulin. About 1-2% of the total radioactivity was recovered as (14)CO2 from expired air. (14)C radioactivity in various tissues and organs was determined throughout the 7 day period; the most significant retention site was the red blood cells.

Metabolism Metabolites

A gas-liquid chromatographic system which allows most of the metabolites of the patulin pathway to be separated and quantitated has been developed. The metabolites are mostly phenols ... The detection limits for the three phenolic acids, 6-methylsalicylic acid, m-hydroxybenzoic acid and gentisic acid are all markedly lower than those obtained in previous systems ...
Metabolism of patulin is limited. No metabolic products have been identified. It is quite likely that the metabolic fragments or conjugated metabolites of patulin either are bound to the cell membrane or become incorporated into the cellular components. (L1943)

Wikipedia

Patulin

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

Methods of Manufacturing

An antibiotic derived from the metabolism of a number of fungi... Birkinshaw et al Lancet 245, 625 (1943); Birkinshaw, Michael, US Pat 2,417,584 (1947 To Therap Res Corp Of Great Britain)...Norstadt, McCalla, Appl Microbiol 17, 193 (1969).
Patulin is not produced commercially, but it is available from one company in the US for experimental purposes only and is also available in Israel. This chemical is not authorized for use as a drug by the US Food and Drug Administration.

General Manufacturing Information

Stable in grape and apple juice and dry corn, but not in orange juice, flour, baked bread, cheese, wet corn, or apple juice fermented with saccharomyces species.
The aim of this study was to evaluate different species of Penicillium to identify those which have the potential to produce the greatest amount of the mycotoxin, patulin. ... Eleven different strains ... included Penicillium expansum, Penicillium griseofulvum (formerly Penicillium urticae), Penicillium clavigerum, and Penicillium coprobium and a recent Penicillium sp. isolated from an apple. Cultures were grown in duplicate in three different liquid media: potato dextrose, malt extract, and glucose/yeast extract/peptone, both with and without manganese supplementation. Patulin production was compared at 24, 48, 72, and 96 hr. Variability in patulin production occurred among the different species, growth media used, and time of incubation. All three of the P. griseofulvum isolates were the highest producers of patulin at 96 hr. For most of the strains, potato dextrose broth supplemented with manganese was optimal for maximum production of patulin. Although P. expansum is frequently cited as the most likely source of patulin in apple juice, certain other Penicillium species are capable of producing more patulin than strains of P. expansum. The apple juice industry should be alert to the possibility that Penicillium species other than P. expansum can be responsible for the occurrence of patulin.
Activated charcoal at 5 mg/mL reduced patulin in naturally contaminated cider to nondetectable levels.
Trimming removed 93-99% of the total patulin, regardless of incubation temperature, fungus strain or apple variety.
For more General Manufacturing Information (Complete) data for PATULIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

To validate a modified version of AOAC official method of analysis 995.10 as an official standard in Japan for determination of patulin in apple juice, an inter-laboratory study was performed in 11 laboratories using a non-contaminated sample, 2 naturally contaminated samples and 2 spiked samples of apple juice. For naturally contaminated apple juices, the relative standard deviations for repeatability and reproducibility were 3.2, 7.1% and 10.0, 21.7%, respectively. HORRAT values were 0.4, 0.9. The average recovery of patulin from spiked sample was 83.7%. The limit of quantification was calculated as 10 ug/kg. From these results, the method was thought to be suitable as an official standard for determination of patulin in apple juice in Japan.
Gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization permits detection of underivatized patulin in apple juice extracts while minimizing co-extractive responses. The technique has been used with a variety of capillary columns in quadrupole, ion trap, and magnetic sector GC/MS instruments to confirm presumptive findings of patulin in apple juice at concentrations ranging from 68 to 3700 ug/L. The demonstrated ability to use any of these 3 mass spectrometers and several capillary columns to confirm the identity of patulin are significant strengths of the technique.
The performance of 4 purification methods for the analysis of patulin in apple juice was evaluated by high-performance liquid chromatography (HPLC). Samples were spiked with patulin at 10, 20, 50, 100, and 150 ppb (ng/mL) and extracted by one of 4 methods (3 solid-phase extraction and one liquid-liquid extraction), and then analyzed by HPLC-UV under the same isocratic conditions. The methods were validated for recovery, linearity, and precision at high and low concentrations. Recoveries were all > 70% for spiking range 10-150 ppb. The relative standard deviation for repeatability was found to meet European Union Directive requirements. In addition, all the methods showed baseline separation from hydroxymethylfurfural.
A simple and sensitive method for the determination of patulin in fruit juice and dried fruit samples was developed using a fully automated method consisting of in-tube solid-phase microextraction (SPME) coupled with liquid chromatography-mass spectrometry (LC-MS). ... The within-day and between-day precision (relative standard deviations) were below 0.8% and 5.0% (n=6), respectively. This method was applied successfully for the analysis of fruit juice and dried fruit samples without interference peaks. The recoveries of patulin spiked into apple juice were > 92%, and the relative standard deviations were < 4.5%. Patulin was detected at ng/mL levels in various commercial apple juice samples.
For more Analytic Laboratory Methods (Complete) data for PATULIN (8 total), please visit the HSDB record page.

Interactions

Enhancement of patulin toxicity by penicillic acid was indicated by the occurrence of deaths in dogs exposed simultaneously to sublethal doses of both mycotoxins, and by the presence in these dogs of toxic signs and lesions resembling those elicited by a single lethal dose of patulin given alone. Enhancement was also indicated by the presence of pulmonary histopathology in dogs receiving both toxins at levels that, given alone, produced no such lesions.

Dates

Modify: 2023-08-15

Novel SeS2-loaded Co MOF with Au@PANI comprised electroanalytical molecularly imprinted polymer-based disposable sensor for patulin mycotoxin

Sathish Panneer Selvam, Abhijit N Kadam, K Rudharachari Maiyelvaganan, Muthuramalingam Prakash, Sungbo Cho
PMID: 34000454   DOI: 10.1016/j.bios.2021.113302

Abstract

An SeS
-loaded Co MOF and Au@PANI nanocomposite comprising the base matrix of the electrode was developed with electropolymerized molecularly imprinted polymer (MIP) consisting of p-aminobenzoic acid (PABA) and patulin (PT) to detect PT molecules based on the PT imprinted cavities. SeS
@Co MOF and Au@PANI were synthesized using hydrothermal synthesis and interfacial polymerization strategies, respectively. A suitable functional monomer to fabricate the MIP platform was selected using the density functional theory (DFT/M06-2X method). Higher electrochemical active surface area (0.985 cm
which is 6.99 times higher than the bare SPE) and a lower charge transfer resistance (R
= 27.8 Ω) at the MIP/Au@PANI/SeS
@Co MOF electrode was achieved based on the higher number of adsorptive sites and enhanced conductivity (electron transfer rate constant (k
= 3.24 × 10
s
) of the sensing platform. The fabricated MIP sensor performance was studied in 10 mM PBS (pH = 6.4), where an improved detection limit (0.66 pM) for PT and a broad logarithmic linear dynamic range (0.001-100 nM) were both observed. The sensor possessed higher selectivity (Imprinting factor = 15.4 for PT), excellent reusability (%RSD of 10 cycles = 2.49%), high storage stability (6.7% lost after 35 days), and robust reproducibility (%RSD = 3.22%) The as-prepared MIP-based PT sensor was applied to detect PT in a real-time apple juice sample (10% diluted with PBS) with a recovery % ranging from 94.5 to 106.4%. The proposed sensor possesses great advantages in terms of cost-effectiveness, providing a simple detection strategy for long-term storage stability, and reversible cycle measurements.


Optimization of green and rapid analytical procedure for the extraction of patulin in fruit juice and dried fruit samples by air-assisted natural deep eutectic solvent-based solidified homogeneous liquid phase microextraction using experimental design and computational chemistry approach

Hatice Taşpınar, Adil Elik, Savaş Kaya, Nail Altunay
PMID: 33940302   DOI: 10.1016/j.foodchem.2021.129817

Abstract

In this paper, a green and inexpensive air-assisted natural deep eutectic solvent-based solidified homogeneous liquid phase microextraction procedure was optimized for extraction of patulin in fruit juice and dried fruit samples using experimental design prior to its spectrophotometric determination. Four different natural deep eutectic solvent were prepared and applied to ensure efficient, and selective extraction of patulin. The significant variables including Zn(II) amount, cooling time, pH and amount of natural deep eutectic solvent were optimized by using central composite design. Under optimized conditions, working range was 10-750 μg L
with 0.9996 of correlation coefficient. Detection limit and preconcentration factor were 3.5 μg L
and 150, respectively. The repeatability and reproducibility precision were in the range of 3.2-4.6% and 4.3-5.6% respectively. Recoveries ranging from 94% to 104% proved the accuracy of the method. The optimized method was successfully applied to the extraction and identification of patulin in the selected samples.


Patulin in food: A mycotoxin concern for human health and its management strategies

Dipendra Kumar Mahato, Madhu Kamle, Bharti Sharma, Shikha Pandhi, Sheetal Devi, Kajal Dhawan, Raman Selvakumar, Diwakar Mishra, Arvind Kumar, Shalini Arora, Namita Ashish Singh, Pradeep Kumar
PMID: 33933519   DOI: 10.1016/j.toxicon.2021.04.027

Abstract

The mycotoxin patulin is primarily produced as a secondary metabolite by numerous fungal species and predominantly by Aspergillus, Byssochlamys, and Penicillium species. It is generally associated with fungal infected food materials. Penicillium expansum is considered the only fungal species liable for patulin contamination in pome fruits, especially in apples and apple-based products. This toxin in food poses serious health concerns and economic threat, which has aroused the need to adopt effective detection and mitigation strategies. Understanding its origin sources and biosynthetic mechanism stands essential for efficiently designing a management strategy against this fungal contamination. This review aims to present an updated outline of the sources of patulin occurrence in different foods and their biosynthetic mechanisms. It further provides information regarding the detrimental effects of patulin on human and agriculture as well as its effective detection, management, and control strategies.


Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor

Yanjing Guo, Weizhe Liu, He Wang, Xiaoxiong Wang, Sheng Qiang, Hazem M Kalaji, Reto Jörg Strasser, Shiguo Chen
PMID: 34165302   DOI: 10.1021/acs.jafc.1c01811

Abstract

A biocontrol method plays an important role in weed management. In this study, we aimed to clarify the phytotoxicity of the mycotoxin patulin (PAT) and reveal its mode of action as a new natural photosystem II (PSII) inhibitor. Phytotoxicity test showed that PAT has herbicidal activity and causes significant leaf lesions on
. Under a half-inhibition concentration
(2.24 μM), the observed significant decrease in oxygen evolution rate and the increase in the J-step of the chlorophyll fluorescence rise OJIP curve indicated that PAT strongly reduces photosynthetic efficiency by blocking electron transport from the primary to secondary plastoquinone acceptors (Q
to Q
) of PSII. Molecular modeling of PAT docking to the
D1 protein suggested that PAT bounds to the Q
site by forming hydrogen bonds to histidine 252 in the D1 protein. It is proposed that PAT is a new natural PSII inhibitor and has the potential to be developed into a bioherbicide or used as a template scaffold for discovering novel derivatives with more potent herbicidal activity.


Molecular Identification of Penicillium sp. Isolated from Citrus Fruits

Eman Gamal Abd Elnaser Mohamed El-Dawy, Youssuf Ahmed Gherbawy, Sabry Hassan, Mohamed Ahmed Hussein
PMID: 33829281   DOI: 10.1007/s00284-021-02463-3

Abstract

Penicillium is one of the most important postharvest pathogens of citrus fruits worldwide. It induces blue or green mold disease, a decay that can lead to significant economic losses during storage. Based on internal transcribed spacer (ITS) sequences, seven Penicillium species and one closely related Talaromyces variabilis were identified from 30 rotten samples of citrus fruits marketed in Qena. Penicillium expansum was the most common species, recovered from 16.7% of the samples, followed by P. chrysogenum (10%) and P. polonicum (10%). Sixteen isolates were tested through inoculation on healthy citrus fruits; the data exhibited that 68.7% of isolates were highly virulent. A "Specific Gene Random Primer Polymerase Chain Reaction (SGRP-PCR)" marker technique indicated that the genetic similarity among P. expasum ranged from 49.4 to 85.7%, and a relatively correlation was found between SGRP band profile and species origin. Patulin was detected in 40% of P. expansum isolates. This study provided a useful molecular approach to identify different Penicillium species by sequencing ITS region, focus on the pathogenicity, compare between P. expansum isolates and their ability in patulin production.


Patulin Contamination of Citrus Fruits from Punjab and Northern Pakistan and Estimation of Associated Dietary Intake

Kinza Aslam, Shahzad Zafar Iqbal, Ahmad Faizal Abdull Razis, Sunusi Usman, Nada Basheir Ali
PMID: 33668973   DOI: 10.3390/ijerph18052270

Abstract

This research aims to assess the natural occurrence of patulin (PAT) in selected citrus fruits from central cities of Punjab and Pakistan's northern cities. A total of 2970 fruit samples from 12 citrus cultivars were examined using liquid chromatography fitted with a UV detector. The detection limit (LOD) and quantification limit were 0.04 and 0.12 µg/kg, respectively. About 56% of samples of citrus fruits from Punjab's central cities, Pakistan, were found to be contaminated with PAT, with values ranging from 0.12 to 1150 µg/kg in samples from central Punjab cities. Furthermore, 31.7% of samples of citrus fruits from northern cities of Pakistan were contaminated with PAT, with values ranging from 0.12 to 320 µg/kg. About 22.1% of citrus fruit samples had PAT levels greater than the suggested limits established by the European Union (EU). The dietary intake levels of PAT ranged from 0.10 to 1.11 µg/kg bw/day in the central cities of Punjab, Pakistan, and 0.13 to 1.93 µg/kg bw/day in the northern cities of Pakistan.


Prevention and detoxification of patulin in apple and its products: A review

Xiangfeng Zheng, Wanning Wei, Wenyuan Zhou, Huaxiang Li, Shengqi Rao, Lu Gao, Zhenquan Yang
PMID: 33648261   DOI: 10.1016/j.foodres.2020.110034

Abstract

Patulin-producing fungi pose an unavoidable problem for apple and its product quality, thereby threatening human and/or animal health. Studies on controlling the patulin-producing fungal growth and patulin contamination in apple and its products by physical methods, chemical fungicides, and biological methods have been performed for decades, but patulin contamination has not been addressed. Here, the important of studying regulation mechanism of patulin production in apple at the protein expression and metabolism levels is proposed, which will facilitate the development of controlling patulin production by using physical, chemical, and biological methods. Furthermore, the advantages or disadvantages and effects or mechanisms of using physical, chemical, biological methods to control the decay caused by Penicillium expansum and to remove patulin in food was discussed. The development of physical methods to remove patulin depends on the development of special equipment. Chemical methods are economical and efficient, if we have ensured that there are no unknown reactions or toxic by-products by using these chemicals. The biological method not only effectively controls the decay caused by Penicillium espansum, but also removes the toxins that already exist in the food. Degradation of patulin by microorganisms or biodegradation enzymes is an efficient and promising method to remove patulin in food if the microorganisms used and the degradation products are completely non-toxic.


Combining Patulin with Cadmium Induces Enhanced Hepatotoxicity and Nephrotoxicity In Vitro and In Vivo

Jinling Cui, Shutao Yin, Chong Zhao, Lihong Fan, Hongbo Hu
PMID: 33803748   DOI: 10.3390/toxins13030221

Abstract

Food can be contaminated by various types of contaminants such as mycotoxins and toxic heavy metals. Therefore, it is very likely that simultaneous intake of more than one type of food contaminant by consumers may take place, which provides a strong rationale for investigating the combined toxicities of these food contaminants. Patulin is one of the most common food-borne mycotoxins, whereas cadmium is a representative of toxic heavy metals found in food. The liver and kidneys are the main target organ sites for both patulin and cadmium. We hypothesized that simultaneous exposure to patulin and cadmium could produce synergistic hepatotoxicity and nephrotoxicity. Alpha mouse liver 12 (AML12) and Human embryonic kidney (HEK) 293 (HEK293) cell lines together with a mouse model were used to explore the combination effect and mechanism. The results demonstrated, for the first time, that the co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo. The synergistic toxicity caused by the co-administration of patulin and cadmium was attributed to the boosted reactive oxygen species (ROS) generation. c-Jun N-terminal kinase 1 (JNK1) and p53 as downstream mediators of oxidative stress contributed to the synergistic toxicity by co-exposure of patulin and cadmium, while p53/JNK1 activation promoted the second-round ROS production through a positive feedback loop. The findings of the present study extend the toxicological knowledge about patulin and cadmium, which could be beneficial to more precisely perform risk assessments on these food contaminants.


Simultaneous electrochemical aptasensing of patulin and ochratoxin A in apple juice based on gold nanoparticles decorated black phosphorus nanomaterial

Haiyan Zhao, Xiujuan Qiao, Xuelian Zhang, Chen Niu, Tianli Yue, Qinglin Sheng
PMID: 33715040   DOI: 10.1007/s00216-021-03253-3

Abstract

Simultaneous detection of patulin (PAT) and ochratoxin A (OTA) in food products is in great demand, which can prevent toxins from being exposed to human and animal bodies. However, simultaneous detection of multiple targets still faces a challenge. Herein, we developed a novel electrochemical aptasensor for the simultaneous detection of PAT and OTA in apple juice based on gold nanoparticles decorated black phosphorus (AuNPs-BP) nanomaterial. AuNPs-BP function?/work? as a sensing platform for loading much different electrochemical signal molecules functionalized aptamers. In this context, methylene blue functionalized PAT aptamers (Mb-PAT-aptamers) and ferrocene functionalized OTA aptamers (Fc-OTA-aptamers) have been introduced here to fabricate the aptasensor. Fc close to electrode surface showed a strong signal, whereas Mb was far away from electrode surface so exhibited a weak signal in the absence of OTA and PAT. Two kinds of electrochemical signal changes have been recorded dependent on target of OTA and PAT concentrations. So, simultaneous detection of OTA and PAT is achieved. Under the optimum conditions, using this developed biosensor, PAT and OTA can be quantified at a linearity range of 0.01 × 10
μg·mL
~ 0.10 μg·mL
. In addition, it also has good selectivity, stability and repeatability. For the practical application, it shows promising performance for the simultaneous detection of PAT and OTA in apple juice.


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